1-(2-Amino-5-ethylphenyl)-3-bromopropan-2-one
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Overview
Description
1-(2-Amino-5-ethylphenyl)-3-bromopropan-2-one is an organic compound with a unique structure that combines an amino group, an ethyl group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-ethylphenyl)-3-bromopropan-2-one typically involves the bromination of 1-(2-Amino-5-ethylphenyl)propan-2-one. The reaction can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-ethylphenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Major Products
Nucleophilic substitution: Formation of substituted derivatives depending on the nucleophile used.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
1-(2-Amino-5-ethylphenyl)-3-bromopropan-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Biological Studies: Investigated for its effects on biological systems and potential as a biochemical probe.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-ethylphenyl)-3-bromopropan-2-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with biological molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-ethylphenyl)propan-2-one: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
1-(2-Amino-5-ethylphenyl)-2-chloroethanone: Contains a chlorine atom instead of bromine, which can lead to different reactivity and applications.
1-(2-Amino-5-iodophenyl)-3-bromopropan-2-one:
Uniqueness
1-(2-Amino-5-ethylphenyl)-3-bromopropan-2-one is unique due to the presence of both an amino group and a bromopropanone moiety, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential for developing novel compounds with diverse biological activities.
Properties
Molecular Formula |
C11H14BrNO |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-(2-amino-5-ethylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C11H14BrNO/c1-2-8-3-4-11(13)9(5-8)6-10(14)7-12/h3-5H,2,6-7,13H2,1H3 |
InChI Key |
PXWWILWHQPQTAO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)CC(=O)CBr |
Origin of Product |
United States |
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